
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of two bromine atoms and a fluorophenyl group attached to a butanone backbone.
Méthodes De Préparation
The synthesis of 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-fluorophenyl)butan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,2-dibromo-1-(4-fluorophenyl)butanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Applications De Recherche Scientifique
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one has found applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. The bromine atoms and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one stands out due to its unique combination of bromine and fluorine atoms. Similar compounds include:
4-bromo-1-(4-fluorophenyl)butan-1-one: This compound lacks the second bromine atom, which may affect its reactivity and applications.
2-bromo-1-(2-fluorophenyl)ethan-1-one:
Propriétés
Numéro CAS |
442915-84-6 |
|---|---|
Formule moléculaire |
C10H9Br2FO |
Poids moléculaire |
323.98 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9Br2FO/c1-2-10(11,12)9(14)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
HJIYSRPMDCLTCW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=C(C=C1)F)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



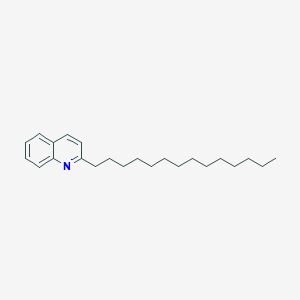
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
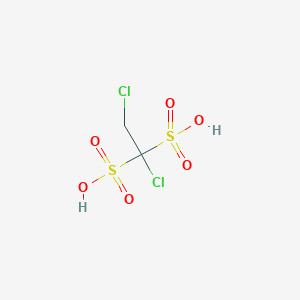
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)

![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
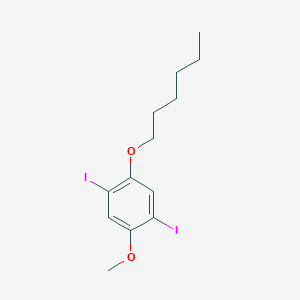
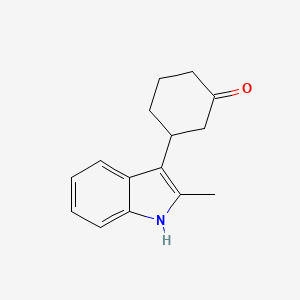
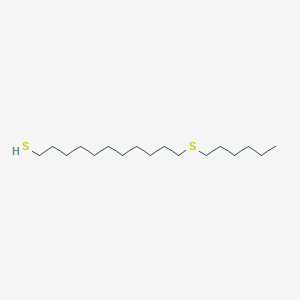
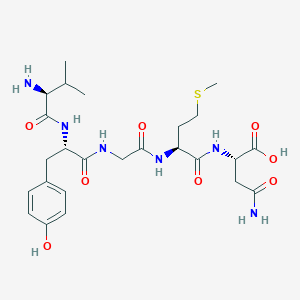
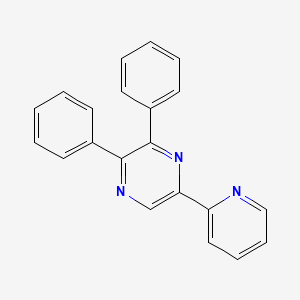
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
